molecular formula C16H11N5O B2778377 N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415456-36-7

N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2778377
CAS No.: 2415456-36-7
M. Wt: 289.298
InChI Key: QSFMHOQYUXEVEH-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an imidazo[1,2-b]pyridazine core, with a carboxamide group at the 6-position. The presence of these functional groups contributes to its biological activity and makes it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of functional groups, which contribute to its potent biological activity. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c22-16(14-6-7-15-18-9-10-21(15)20-14)19-13-5-1-4-12-11(13)3-2-8-17-12/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFMHOQYUXEVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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